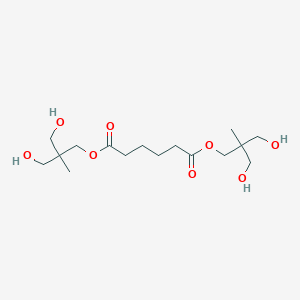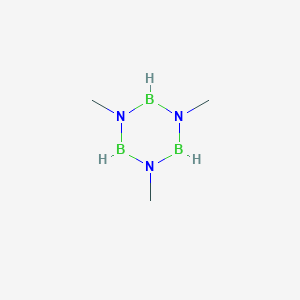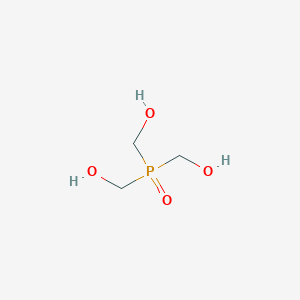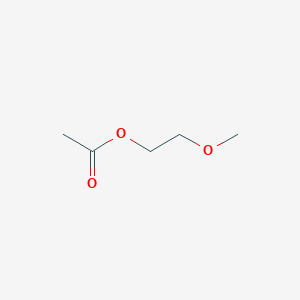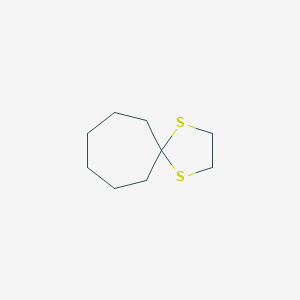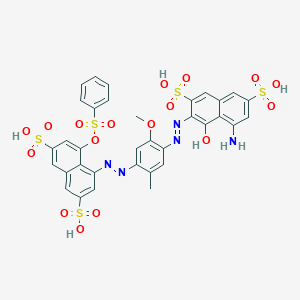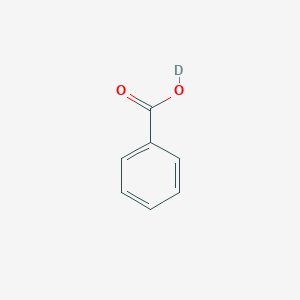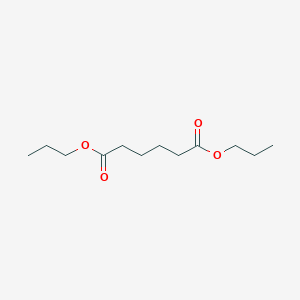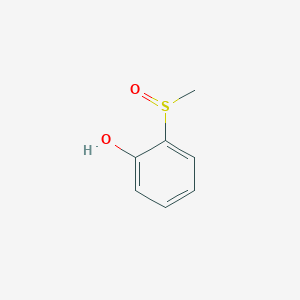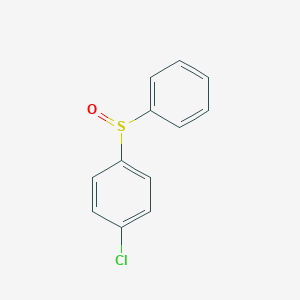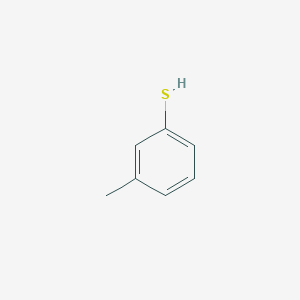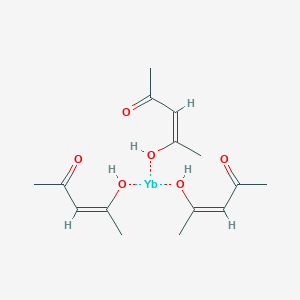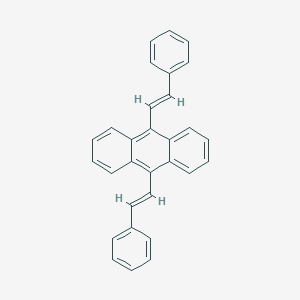
9,10-Distyrylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Distyrylanthracene (DSA) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. DSA is a fluorescent organic compound that emits blue light when excited by ultraviolet radiation. It has been widely used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection.
Mecanismo De Acción
9,10-Distyrylanthracene works by emitting blue light when excited by ultraviolet radiation. The emission of light is due to the presence of conjugated double bonds in the molecule. When excited, the electrons in the conjugated system are promoted to higher energy levels, and when they return to their ground state, they emit light.
Efectos Bioquímicos Y Fisiológicos
9,10-Distyrylanthracene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. It has been used as a fluorescent probe in various biological and chemical applications without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9,10-Distyrylanthracene in lab experiments include its high fluorescence quantum yield, good photostability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of applications. However, 9,10-Distyrylanthracene has some limitations, including its sensitivity to environmental factors, such as pH and temperature. It also has a relatively short fluorescence lifetime, which limits its use in some applications.
Direcciones Futuras
There are several future directions for 9,10-Distyrylanthracene research. One potential area of research is the development of new synthesis methods for 9,10-Distyrylanthracene that are more efficient and cost-effective. Another area of research is the development of new applications for 9,10-Distyrylanthracene, such as in the detection of other biomolecules or in the development of new imaging techniques. Additionally, there is potential for 9,10-Distyrylanthracene to be used in the development of new materials, such as organic light-emitting diodes.
Métodos De Síntesis
9,10-Distyrylanthracene can be synthesized through a variety of methods, including the Suzuki coupling reaction, the Heck coupling reaction, and the McMurry coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 9,10-Distyrylanthracene. In this method, two arylboronic acids are coupled with an anthracene derivative in the presence of a palladium catalyst to form 9,10-Distyrylanthracene.
Aplicaciones Científicas De Investigación
9,10-Distyrylanthracene has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection. 9,10-Distyrylanthracene has been used to detect DNA, RNA, and proteins in biological samples. It has also been used to detect metal ions, such as copper and mercury, in environmental samples.
Propiedades
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Distyrylanthracene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
